molecular formula C11H18ClNO2 B1477141 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one CAS No. 2098047-67-5

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

Cat. No.: B1477141
CAS No.: 2098047-67-5
M. Wt: 231.72 g/mol
InChI Key: NCLYIGFZYXDNLV-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a bicyclic organic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with a methoxy group at the 6-position and a 2-chlorobutanoyl group attached to the nitrogen atom. The bicyclo[3.1.1]heptane system introduces structural rigidity, while the methoxy and chlorobutanoyl substituents influence its electronic and steric properties.

Properties

IUPAC Name

2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-3-9(12)11(14)13-5-7-4-8(6-13)10(7)15-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLYIGFZYXDNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CC(C1)C2OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one plays a significant role in biochemical reactions, particularly in the context of chemoproteomic and ligandability studies. This compound is known to be a cysteine-reactive small-molecule fragment, which means it can form covalent bonds with cysteine residues in proteins. This reactivity makes it useful for targeting traditionally druggable proteins as well as “undruggable” or difficult-to-target proteins. The compound can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interacting with cysteine residues in proteins, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with specific proteins allows it to modulate their activity, which can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with cysteine residues in proteins. This binding can lead to enzyme inhibition or activation, depending on the target protein. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. The covalent modification of proteins by this compound can result in significant alterations in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its reactivity may decrease over time if not stored properly. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate target protein activity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular damage. It is crucial to determine the optimal dosage range to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its reactivity with cysteine residues in proteins. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular metabolism and identifying potential metabolic liabilities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of the compound within specific tissues or organelles can impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be influenced by its localization within the cell, as different subcellular environments may affect its reactivity and interactions with biomolecules.

Biological Activity

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a bicyclic azabicyclo framework, suggests it may interact with various biological targets, particularly in the central nervous system (CNS).

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a nitrogen atom, contributing to its potential pharmacological properties. The presence of both chlorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological membranes.

PropertyValue
Molecular FormulaC_{11}H_{16}ClN_{1}O_{1}
Molecular Weight229.70 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly cholinergic and possibly dopaminergic pathways. Its azabicyclo structure is similar to known cholinergic receptor ligands, suggesting potential agonistic or antagonistic effects on these receptors.

Biological Activity

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Cholinergic Activity : Compounds based on the azabicyclo skeleton have been shown to act as ligands for cholinergic receptors, which are crucial for cognitive functions and memory. For instance, derivatives have been explored for their potential in treating cognitive deficits associated with disorders like schizophrenia .
  • Analgesic Effects : Some studies have assessed the analgesic activity of related bicyclic compounds, although specific data on this compound remains limited .
  • Neuroprotective Properties : Given its potential interaction with CNS receptors, the compound may offer neuroprotective benefits, similar to other compounds in its class that have demonstrated efficacy in models of neurodegeneration.

Case Studies

A few case studies highlight the biological implications of related compounds:

  • Study on Cholinergic Ligands : A study investigated various azabicyclo derivatives for their binding affinity and selectivity towards nicotinic acetylcholine receptors (nAChRs). Results indicated that modifications to the bicyclic structure significantly influenced receptor affinity and functional outcomes in vivo .
  • Analgesic Testing : Another case examined the analgesic properties of structurally similar bicyclic compounds using the hot plate test in mice, revealing marginal activity but providing insights into structure-activity relationships that could inform future research on this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized; however, its structural analogs suggest favorable absorption and distribution characteristics due to their lipophilic nature. Investigations into metabolic pathways are essential to understand how this compound behaves within biological systems.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a bicyclic system that contributes to its biological activity. The presence of the chloro and methoxy groups enhances its reactivity and interaction with biological targets. Understanding these properties is crucial for exploring its applications.

Drug Development

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one has been investigated for its potential as a pharmaceutical agent due to its unique structural characteristics that may allow it to interact with specific receptors in the body.

Case Study:
A study published in patent literature (JP2020531556A) highlights the synthesis of compounds related to this structure, indicating their utility in developing new medications targeting neurological disorders and other conditions .

Neuropharmacology

The compound's structural similarity to known neuroactive substances suggests it could influence neurotransmitter systems, making it a candidate for studying treatments for anxiety, depression, or neurodegenerative diseases.

Research Findings:
Research indicates that azabicyclic compounds can exhibit significant activity at various neurotransmitter receptors, including dopamine and serotonin receptors, which are critical in mood regulation and cognitive function .

Antidepressant Properties

Given its interaction potential with neurotransmitter systems, preliminary studies suggest that this compound may possess antidepressant-like effects. Further research is needed to explore its efficacy and safety profile.

Anti-anxiety Effects

Research into similar bicyclic compounds has shown promise in treating anxiety disorders, indicating that this compound could be explored for similar applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentPotential for new medicationsJP2020531556A
NeuropharmacologyInteraction with neurotransmitter systemsLiterature Review
Antidepressant PropertiesPossible antidepressant effectsPreliminary Studies
Anti-anxiety EffectsPotential use in treating anxiety disordersOngoing Research

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Hydroxy

  • 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one (CAS: 2097954-64-6): Molecular Formula: C9H14ClNO2 Molecular Weight: 203.66 g/mol Key Difference: The shorter ethanone chain reduces steric bulk and may alter binding interactions in biological systems compared to the butanone derivative .

Chain Length Variations: Butanone vs. Propanone

  • 3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one (CAS: 2098089-98-4): Molecular Formula: C9H14ClNO2 (estimated) Key Difference: The propanone chain and 3-chloro substitution position may influence electronic distribution and metabolic stability compared to the 2-chloro butanone analog .

Comparative Physical and Chemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Ketone Chain Length Purity Availability
2-Chloro-1-(6-methoxy-3-azabicyclo[...])butan-1-one - C11H19ClNO2* ~232.7* Methoxy Butanone Unknown Discontinued
2-Chloro-1-(6-hydroxy-3-azabicyclo[...])butan-1-one 2097982-44-8 C10H16ClNO2 217.69 Hydroxy Butanone ≥95% Discontinued
2-Chloro-1-(6-methoxy-3-azabicyclo[...])ethan-1-one 2097954-64-6 C9H14ClNO2 203.66 Methoxy Ethanone ≥95% Discontinued
3-Chloro-1-(6-hydroxy-3-azabicyclo[...])propan-1-one 2098089-98-4 C9H14ClNO2* ~203.6* Hydroxy Propanone Unknown Available

*Estimated based on structural analysis.

Preparation Methods

Core Azabicyclo[3.1.1]heptane Scaffold Synthesis

The azabicyclo[3.1.1]heptane core is typically synthesized starting from smaller bicyclic precursors such as 2-azabicyclo[3.1.0]hexane derivatives. The key transformations include:

  • Protection and Methylation:
    For example, 2-azabicyclo[3.1.0]hexan-3-one can be methylated using cesium carbonate and methyl iodide in acetonitrile at elevated temperatures (75 °C) for 12 hours, yielding methylated azabicyclo compounds in high yield (~85%) as light yellow oils.

  • C–H Activation:
    A palladium-catalyzed C–H activation procedure has been employed where 2-chloro-N-cyclopropyl-N-methylacetamide is reacted with Pd(dba)2 and a phosphine ligand in toluene under inert atmosphere at 70 °C overnight. This method affords the corresponding chlorinated azabicyclic compounds with moderate to good yields (~76%).

  • Oxidation and Functionalization:
    Hydroxy derivatives of azabicyclohexanones are prepared using lithium hexamethyldisilazide (LiHMDS) and bis(trimethylsilyl)peroxide at low temperatures (-78 °C to -30 °C), followed by acidic workup to yield hydroxy-azabicyclo compounds in yields around 65-78%.

Methoxylation of the Azabicyclic Nitrogen

The 6-methoxy substitution on the azabicyclo[3.1.1]heptane nitrogen is achieved by methylation:

  • Methylation Using Methyl Iodide:
    The azabicyclic ketone precursor is treated with cesium carbonate and methyl iodide in acetonitrile at 75 °C for 12 hours, resulting in the methoxy-substituted azabicyclic compound in yields up to 85%.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Protection of 2-azabicyclohexane hydrochloride Na2CO3, di-tert-butyl dicarbonate, THF/H2O, rt, 2 h 92 Silica gel chromatography purification
Methylation of 2-azabicyclohexanone Cs2CO3, MeI, MeCN, 75 °C, 12 h 85 Light yellow oil product
C–H Activation for chlorination Pd(dba)2, phosphine ligand, Cs2CO3, toluene, 70 °C, overnight 76 Inert atmosphere, molecular sieves used
Acylation with 2-chloroacetyl chloride Et3N, DCM, -20 °C to rt, overnight 89 Chromatographic purification
Hydroxylation via LiHMDS and bis(trimethylsilyl)peroxide THF, -78 °C to -30 °C, acidic workup 65-78 Yellow solid isolated

Research Findings and Considerations

  • The C–H activation approach is significant for introducing chlorinated substituents on the azabicyclic framework, providing a regioselective method that avoids multi-step functional group manipulations.

  • The methylation step is crucial for installing the methoxy group at the nitrogen, which can influence the compound’s biological activity and solubility. The use of cesium carbonate as a base and methyl iodide as the methylating agent is a reliable method with high efficiency.

  • The acylation reaction with 2-chloroacetyl chloride is performed under controlled low temperatures to prevent side reactions and ensure high selectivity for the ketone formation.

  • The synthetic route demands rigorous inert atmosphere techniques and careful temperature control, highlighting the sensitivity of intermediates and reagents involved.

Additional Synthetic Routes and Analogous Preparations

While direct literature on the exact compound "2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one" is limited, related azabicyclic ketones have been synthesized using:

These methods showcase the flexibility in constructing azabicyclic cores with functionalized substituents, which can be adapted for the target compound’s synthesis.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the molecular structure of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm proton and carbon environments, focusing on the azabicyclo ring’s methoxy group and chloro substituent.
  • Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) and C-Cl stretches (~1700–1750 cm1^{-1} and ~550–750 cm1^{-1}, respectively).
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS, observing fragmentation patterns consistent with the bicyclic scaffold.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization of electron density maps .

Q. How should researchers handle safety protocols for this compound during synthesis?

  • Methodological Answer :

  • Storage : Keep in a dry, ventilated environment away from heat and light to prevent decomposition (as per analogous azabicyclo compounds) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water contact to prevent hydrolysis of the chloro or methoxy groups .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical uncertainties in the azabicyclo[3.1.1]heptane core?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Process data with SHELX for structure solution and refinement .
  • Validation : Cross-check torsion angles and hydrogen-bonding patterns using WinGX to ensure geometric accuracy. Graph set analysis (e.g., Etter’s rules) can confirm intermolecular interactions .
  • Example : In related bicyclic systems, the methoxy group’s orientation was resolved via anisotropic displacement parameters, validated using SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What strategies address discrepancies between computational and experimental hydrogen-bonding patterns?

  • Methodological Answer :

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to predict hydrogen-bonding motifs.
  • Experimental Validation : Compare with crystallographic data (e.g., O–H···N distances) using ORTEP-3 for visualization. Discrepancies may arise from solvent effects or crystal packing forces not modeled in simulations .
  • Case Study : For similar bicyclic compounds, graph set analysis (R_2$$^2(8) motifs) reconciled differences by identifying overlooked π-π interactions in computational models .

Q. How can researchers optimize synthetic yields of the azabicyclo[3.1.1]heptane scaffold?

  • Methodological Answer :

  • Reaction Optimization :
StepConditionYield (%)Reference
Ring closurePd-catalyzed cross-coupling45–60
ChlorinationSOCl2_2 in DCM75–85
Methoxy introductionNaOMe/MeOH reflux90
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. What analytical approaches validate the absence of stereochemical byproducts in the final compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to separate enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for the target enantiomer.
  • Crystallographic Validation : If crystals are obtainable, Flack parameter analysis in SHELXL confirms absolute configuration .

Data Contradiction Analysis

Q. How should conflicting NMR and MS data be resolved for this compound?

  • Methodological Answer :

  • NMR Reassessment : Check for solvent impurities (e.g., residual DMSO in DMSO-d6_6) or dynamic effects (e.g., ring puckering in the azabicyclo core causing signal broadening).
  • MS Cross-Validation : Use ESI-MS and MALDI-MS to confirm molecular ion consistency. Discrepancies may arise from adduct formation (e.g., Na+^+ or K+^+).
  • Case Example : In a related study, a chloro substituent’s 13^13C NMR shift (δ ~45 ppm) was initially misassigned due to scalar coupling but corrected via DEPT-135 editing .

Advanced Methodological Tools

Q. Which software tools are recommended for molecular dynamics simulations of this compound?

  • Methodological Answer :

  • Discovery Studio : Simulate ligand-receptor interactions for medicinal chemistry applications, focusing on the azabicyclo scaffold’s conformational flexibility .
  • GROMACS : Model solvation effects (e.g., water/chloroform mixtures) to predict aggregation behavior.
  • Visualization : Use PyMOL to overlay simulated structures with crystallographic data from WinGX .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

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